molecular formula C11H9F3O3 B13678162 Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate

Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate

Katalognummer: B13678162
Molekulargewicht: 246.18 g/mol
InChI-Schlüssel: WIIODSYOAAATGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate: is a chemical compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature of around 60-70°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .

Wirkmechanismus

The mechanism of action of Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to the modulation of biological pathways. For instance, in medicinal applications, the compound may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate is unique due to the position of the trifluoromethyl group on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Eigenschaften

Molekularformel

C11H9F3O3

Molekulargewicht

246.18 g/mol

IUPAC-Name

methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C11H9F3O3/c1-17-10(16)9(15)6-7-4-2-3-5-8(7)11(12,13)14/h2-5H,6H2,1H3

InChI-Schlüssel

WIIODSYOAAATGH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=O)CC1=CC=CC=C1C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.